Cas no 194935-03-0 ((3S,5R,E)-tert-Butyl Fluvastatin)

(3S,5R,E)-tert-Butyl Fluvastatin structure
194935-03-0 structure
Product Name:(3S,5R,E)-tert-Butyl Fluvastatin
Número CAS:194935-03-0
MF:C28H34FNO4
Megavatios:467.572271823883
CID:2085498
PubChem ID:23583497
Update Time:2025-04-21

(3S,5R,E)-tert-Butyl Fluvastatin Propiedades químicas y físicas

Nombre e identificación

    • (3S,5R,E)-tert-Butyl Fluvastatin
    • (3S,5R,E)-tert-Butyl 7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate
    • S-((R*S*)-(E))-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid 1,1-dimethylethyl ester
    • CS-0165209
    • UNII-O96Z7NCT9A
    • 6-Heptenoic acid, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-, 1,1-dimethylethyl ester, (3R,5S,6E)-rel-
    • O96Z7NCT9A
    • tert-butyl (E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
    • (3S,5R,E)-tert-butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate? (Fluvastatin Impurity pound(c)
    • 6-HEPTENOIC ACID, 7-(3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL)-3,5-DIHYDROXY-, 1,1-DIMETHYLETHYL ESTER, (R*,S*-(E))-(+/-)-
    • rel-1,1-Dimethylethyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate
    • 129332-29-2
    • SCHEMBL557534
    • AKOS015896412
    • 194935-03-0
    • 6-HEPTENOIC ACID, 7-(3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL)-3,5-DIHYDROXY-, 1,1-DIMETHYLETHYL ESTER, (R-(R*,S*-(E)))-
    • 6-HEPTENOIC ACID, 7-(3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL)-3,5-DIHYDROXY-, 1,1-DIMETHYLETHYL ESTER, (3R,5S,6E)-REL-
    • FLUVASTATIN T-BUTYL ESTER [USP IMPURITY]
    • (R*,S*-E)-(+/-)-7-(3-(4-FLUOROPHENYL)-1-METHYLETHYL-1H-INDOL-2-YL)-3,5-DIHYDROXY-6-HEPTENOIC ACID 1,1-DIMETHYLETHYL ESTER
    • DTXSID801035854
    • fluvastatin t-butyl ester
    • UNII-8E1456US3R
    • (3S,5R,E)-tert-Butyl7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate
    • 6-HEPTENOIC ACID, 7-(3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL)-3,5-DIHYDROXY-, 1,1-DIMETHYLETHYL ESTER, (3S,5R,6E)-
    • rel-1,1-Dimethylethyl (3R,5S,6E)-7-(3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoate
    • Fluvastatin t-butyl ester, (+/-)-
    • 8E1456US3R
    • (3s,5r,e)-t-butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1h-indol-2-yl)-3,5-dihydroxyhept-6-enoate
    • Fluvastatin t-butyl ester, (+)-
    • Renchi: 1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21-22,31-32H,16-17H2,1-5H3/b15-14+/t21-,22-/m0/s1
    • Clave inchi: USGKHYXJISAYPE-TYOAQRMGSA-N
    • Sonrisas: FC1C=CC(=CC=1)C1C2C=CC=CC=2N(C=1/C=C/[C@@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C(C)C

Atributos calculados

  • Calidad precisa: 467.24718673Da
  • Masa isotópica única: 467.24718673Da
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 34
  • Cuenta de enlace giratorio: 10
  • Complejidad: 682
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 4.8
  • Superficie del Polo topológico: 71.7Ų

Propiedades experimentales

  • Denso: 1.1±0.1 g/cm3
  • Punto de ebullición: 642.3±55.0 °C at 760 mmHg
  • Punto de inflamación: 342.2±31.5 °C
  • Presión de vapor: 0.0±2.0 mmHg at 25°C

(3S,5R,E)-tert-Butyl Fluvastatin Información de Seguridad

(3S,5R,E)-tert-Butyl Fluvastatin PrecioMás >>

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